5-Méthyl Zolpidem

Vue d'ensemble

Description

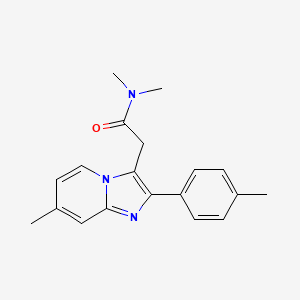

6-(Desmethyl)-7-methyl zolpidem, also known as 6-(Desmethyl)-7-methyl zolpidem, is a useful research compound. Its molecular formula is C19H21N3O and its molecular weight is 307.397. The purity is usually 95%.

BenchChem offers high-quality 6-(Desmethyl)-7-methyl zolpidem suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Desmethyl)-7-methyl zolpidem including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Médicament hypnotique

Le Zolpidem est l'un des médicaments hypnotiques les plus largement prescrits aux États-Unis, avec un taux de prescription annuel de près de 39 millions . Il a été développé à la fin des années 1980 et 1990 comme une alternative subtile aux benzodiazépines, qui pouvait rapidement promouvoir le sommeil, tout en conservant un risque négligeable de déficience du fonctionnement quotidien .

Liaison au récepteur GABA-A

Le Zolpidem se lie sélectivement aux récepteurs GABA-A (acide γ-aminobutyrique) contenant la sous-unité α1, et module en outre la signalisation GABA-ergique synaptique . Cette propriété en fait un outil précieux dans la recherche en neurosciences, en particulier dans les études relatives aux troubles du sommeil et de l'anxiété.

Inversion des symptômes d'accident vasculaire cérébral

Au cours de la dernière décennie, le zolpidem a fait l'objet de plusieurs rapports de cas curieux qui ont documenté l'inversion des symptômes d'accident vasculaire cérébral . Cela suggère une application potentielle en neurologie et en réadaptation des accidents vasculaires cérébraux.

Amélioration de la dysfonction motrice dans la maladie de Parkinson

Il a été rapporté que le Zolpidem améliore la dysfonction motrice chez les patients atteints de la maladie de Parkinson . Cela indique une utilisation potentielle dans la prise en charge et le traitement de la maladie de Parkinson.

Réduction de la douleur chronique

Le Zolpidem s'est avéré efficace pour réduire la douleur chronique . Cela suggère une application potentielle dans la gestion de la douleur.

Recherche photocatalytique

Des nanoparticules de tungstate d'étain (II), synthétisées par réaction de précipitation chimique et optimisées par la méthode de conception Taguchi, ont été utilisées comme photocatalyseur pour la photodégradation du zolpidem . Cette application est particulièrement pertinente en sciences de l'environnement et dans la recherche sur la pollution.

Modificateur de capteur

Les nanoparticules de tungstate d'étain (II) ont également été utilisées comme modificateurs de capteurs pour la détection voltamétrique du zolpidem . Cela suggère une application potentielle dans le développement de capteurs et de systèmes de détection.

Synthèse et production

Des méthodes efficaces ont été développées pour la synthèse du zolpidem et de ses analogues fluorés . Ces méthodes sont évolutives et peuvent être utilisées pour produire des quantités à l'échelle du laboratoire de zolpidem et de ses dérivés <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http

Mécanisme D'action

Target of Action

5-Methyl Zolpidem, also known as N,N-dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide or 6-(Desmethyl)-7-methyl zolpidem, primarily targets the GABA-A receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, and their activation results in increased chloride conductance, neuronal hyperpolarization, inhibition of the action potential, and a decrease in neuronal excitability .

Mode of Action

5-Methyl Zolpidem acts as an agonist at the GABA-A receptors . It enhances the activity of the inhibitory neurotransmitter, γ-aminobutyric acid (GABA), via selective agonism at the benzodiazepine-1 (BZ 1) receptor . This interaction results in increased chloride conductance, leading to hyperpolarization of the neuron and decreased neuronal excitability . This ultimately leads to sedative and hypnotic effects .

Biochemical Pathways

The major metabolic routes of 5-Methyl Zolpidem in humans include oxidation and hydroxylation . These processes produce metabolites that are primarily excreted in the urine . The pharmacological activity of 5-Methyl Zolpidem results from selective binding to the central benzodiazepine receptors of the omega 1 subtype .

Pharmacokinetics

5-Methyl Zolpidem is approximately 92% bound to plasma proteins . After administration, it has a peak plasma concentration occurring 0.75 to 2.6 hours post-dose . The terminal elimination half-life is 1.5 to 3.2 hours, and total clearance is 0.24 to 0.27 ml/min/kg . These properties contribute to the drug’s bioavailability, which is about 70% .

Result of Action

The activation of GABA-A receptors by 5-Methyl Zolpidem leads to a decrease in neuronal excitability, resulting in sedative and hypnotic effects . This can lead to improved sleep latency, increased duration of sleep, and decreased number of awakenings during sleep in patients with insomnia . In some cases, it has been observed to restore brain function in patients in a vegetative state following brain injury .

Action Environment

The action of 5-Methyl Zolpidem can be influenced by various factors such as gender, age, and the presence of renal or liver disease . For example, clearance of 5-Methyl Zolpidem in children is three times higher than in young adults, and is lower in very elderly people . Additionally, dosage reduction is prudent in patients with renal disease, and caution should be exercised when prescribing 5-Methyl Zolpidem to elderly patients with hepatic impairment .

Analyse Biochimique

Cellular Effects

The cellular effects of 5-Methyl Zolpidem are likely to be similar to those of Zolpidem, given their structural similarities. Zolpidem has been shown to strongly suppress CA1 calcium signaling in the hippocampus, a brain area critical for cognition and memory . This suggests that 5-Methyl Zolpidem may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on the known actions of Zolpidem, it is likely that 5-Methyl Zolpidem exerts its effects at the molecular level through interactions with the GABA-A receptor . This could involve binding interactions with the receptor, leading to changes in gene expression and potentially influencing enzyme activity.

Temporal Effects in Laboratory Settings

Studies on Zolpidem have shown that it has a rapid onset of action, suggesting that 5-Methyl Zolpidem may also exhibit rapid effects

Dosage Effects in Animal Models

Studies on Zolpidem have shown that it can reduce hippocampal neuronal activity in mice , suggesting that varying dosages of 5-Methyl Zolpidem may also have differential effects on neuronal activity.

Metabolic Pathways

The metabolic pathways of 5-Methyl Zolpidem are not well-characterized. Zolpidem is known to be metabolized mainly by oxidation of the methyl group on the phenyl ring or the methyl group on the imidazopyridine moiety, to produce carboxylic acids . It is possible that 5-Methyl Zolpidem undergoes similar metabolic processes.

Transport and Distribution

Zolpidem is known to be rapidly taken up and distributed, binding extensively to plasma proteins . This suggests that 5-Methyl Zolpidem may also be rapidly transported and distributed within cells and tissues.

Propriétés

IUPAC Name |

N,N-dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-13-5-7-15(8-6-13)19-16(12-18(23)21(3)4)22-10-9-14(2)11-17(22)20-19/h5-11H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVNHSKGTUTQHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3C=CC(=CC3=N2)C)CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346600-85-8 | |

| Record name | 6-(Desmethyl)-7-methyl zolpidem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346600858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-dimethyl-2-[7-methyl-2-(4-methylphenyl) imidazo [1,2-a]pyridin-3-yl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-(DESMETHYL)-7-METHYL ZOLPIDEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ID459KD5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-deoxy-D-[5-13C]ribose](/img/structure/B583564.png)

![Pyrazolo[1,5-a]pyridin-5-ol](/img/structure/B583570.png)

![[5'-13C]2'-Deoxyuridine](/img/structure/B583578.png)

![(4S,4Ar,5S,6S)-4-[2,2-bis(trideuteriomethyl)butanoyloxy]-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B583579.png)

![1,2,3,5,6,8A-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B583585.png)